High-Temperature Structural Stability Order: TiP < ZrP < HfP
The relative high-temperature structural stability of group IV transition metal monophosphides was established through high-temperature X-ray diffraction and mass spectrometric analysis of the β→α phase transformation [1]. ZrP exhibits intermediate thermal stability between TiP (least stable) and HfP (most stable), making it a balanced candidate for applications requiring thermal robustness without the higher density (HfP ≈ 209.46 g/mol) and cost associated with hafnium-based materials [1]. The β-ZrP hexagonal phase undergoes a cooperative first-order transformation to cubic α-ZrP at elevated temperatures, accompanied by a slight stoichiometry change [1].
| Evidence Dimension | High-temperature structural stability ranking |
|---|---|
| Target Compound Data | Intermediate stability (β→α transformation occurs at elevated temperatures) |
| Comparator Or Baseline | TiP (least stable); HfP (most stable) |
| Quantified Difference | Relative stability order: TiP < ZrP < HfP |
| Conditions | High-temperature X-ray diffraction; Knudsen effusion mass spectrometry; vacuum conditions |
Why This Matters
Procurement decisions for high-temperature semiconductor processing or refractory coating applications must account for this stability hierarchy, as TiP may decompose prematurely while HfP carries unnecessary mass and cost burdens.
- [1] Irani KS, Gingerich KA. Structural transformation of zirconium phosphide. Journal of Physics and Chemistry of Solids. 1963;24(10):1153-1158. View Source
